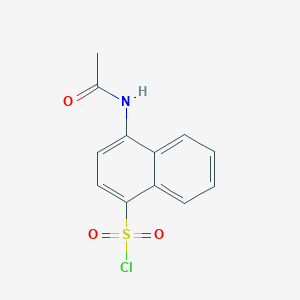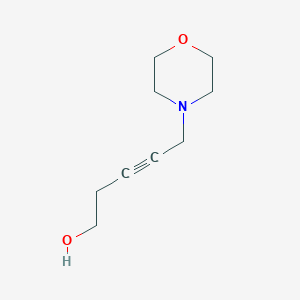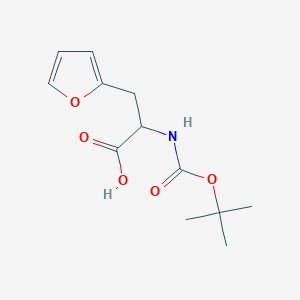
N-(1,3-benzothiazol-2-yl)-3-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-3-chloropropanamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was achieved by the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Although this is not the exact compound , the methodology can provide insights into the synthesis of similar benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-3-chloropropanamide.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the thiazole ring, which can act as coordination sites for metal ions. In the case of NBTCS, IR studies revealed that the ligand coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and the nitrogen atom attached to the benzothiazole ring . This coordination chemistry is essential for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation with different nucleophiles. For example, N-chloromethyl-2-thiono-benzoxazole and benzothiazole were shown to undergo nucleophilic substitution by sulfur, oxygen, and nitrogen nucleophiles to afford s-triazolo- and 1,2,4-oxadiazolo fused systems . Similarly, 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide reacted with activated chlorocompounds to produce poly-substituted thiophenes and 1,3,4-thiadiazoles . These reactions highlight the versatility of benzothiazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and sulfur can affect the compound's polarity, solubility, and reactivity. The ligand NBTCS and its metal complexes were characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR, as well as elemental analysis and molar conductance measurement . These properties are crucial for the identification and application of these compounds in different fields, such as pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
-
Structural Study
- Field : Crystallography
- Application : The compound has been studied for its structural properties . It’s used in the formation of hydrazonylsulfones, which have been studied as optical materials and for their biological potential .
- Method : Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .
- Results : The compound crystallizes with two independent but similar amino tautomers in the asymmetric units . Significant intermolecular interactions were found in the structure, which are important in stabilizing the solid state of hydrazonylsulfones .
-
Green Chemistry
- Field : Green Chemistry
- Application : Benzothiazoles, including the compound , play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
- Method : The synthesis of benzothiazoles is carried out from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results : Benzothiazole compounds have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
-
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : The compound has been used in the synthesis of new N’- (1,3-benzothiazol-2-yl)-arylamides, which have potential as antibacterial agents .
- Method : The synthesis was carried out using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis .
- Results : The new N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions .
-
Optical Materials
- Field : Material Science
- Application : Hydrazonylsulfones such as “N-(1,3-benzothiazol-2-yl)-3-chloropropanamide” and their iminotautomers have been studied as optical materials .
- Method : A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
- Results : The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .
-
Preparation of N-(1,3-benzothiazol-2-yl)benzamide (Btba) Ligand
- Field : Organic Chemistry
- Application : The compound is used in the preparation of N-(1,3-benzothiazol-2-yl)benzamide (Btba) ligand .
- Method : The preparation is carried out at 50–60°C, a mixture of 2-aminobenzothaiazole and triethylamine in dry dioxane .
- Results : The preparation results in the formation of N-(1,3-benzothiazol-2-yl)benzamide (Btba) ligand .
-
Antifungal and Antiprotozoal Agents
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been investigated for their antifungal and antiprotozoal activities .
- Method : The synthesis of benzothiazoles is carried out from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results : Benzothiazole compounds have shown a wide range of biological activities including antifungal and antiprotozoal .
-
Antidiabetic Agents
- Field : Medicinal Chemistry
- Application : N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a noninsulin-dependent diabetes mellitus rat model .
- Method : The synthesis was carried out using N ′-substituted-N-(2-halophenyl)thioureas, O ′-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides through a base .
- Results : The synthesized compounds showed promising antidiabetic activity .
Direcciones Futuras
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing novel derivatives of benzothiazole compounds with improved properties.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRXIJMJSBTEBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389543 |
Source


|
| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-3-chloropropanamide | |
CAS RN |
2877-36-3 |
Source


|
| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

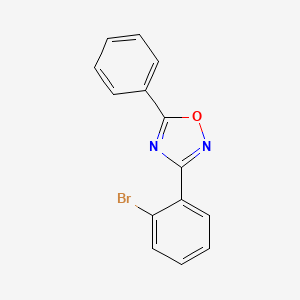
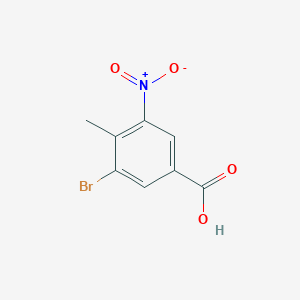
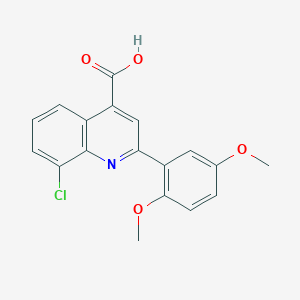
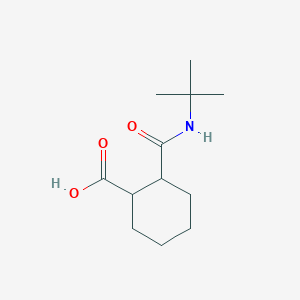
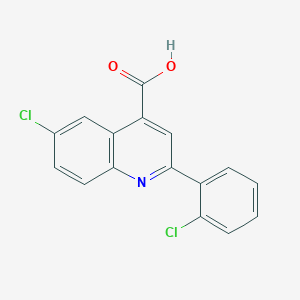
![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)
